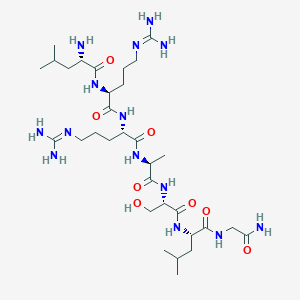
4-Trifluoromethoxybenzoic Acid-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)benzoic acid-d4 is a deuterium-labeled derivative of 4-(Trifluoromethoxy)benzoic acid. The incorporation of deuterium atoms in place of hydrogen atoms makes this compound particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzoic acid-d4 typically involves the deuteration of 4-(Trifluoromethoxy)benzoic acid. One common method includes the reaction of 4-(Trifluoromethoxy)benzonitrile with deuterated water (D2O) under acidic conditions to yield the deuterated acid . The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)benzoic acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds safely and efficiently .
化学反应分析
Types of Reactions
4-(Trifluoromethoxy)benzoic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
4-(Trifluoromethoxy)benzoic acid-d4 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: In drug development to study pharmacokinetics and metabolic stability.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-(Trifluoromethoxy)benzoic acid-d4 involves its incorporation into biological systems where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the metabolic pathways and pharmacokinetics of drugs .
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: The non-deuterated version of the compound.
4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)benzyl alcohol: Contains a benzyl alcohol group instead of a carboxylic acid
Uniqueness
4-(Trifluoromethoxy)benzoic acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in tracking and studying metabolic processes. This makes it particularly valuable in drug development and pharmacokinetic studies .
属性
分子式 |
C8H5F3O3 |
|---|---|
分子量 |
210.14 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1D,2D,3D,4D |
InChI 键 |
RATSANVPHHXDCT-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC(F)(F)F)[2H] |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




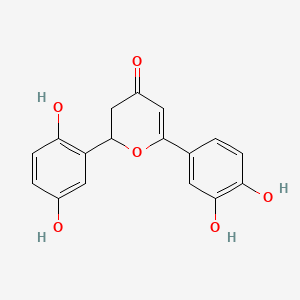
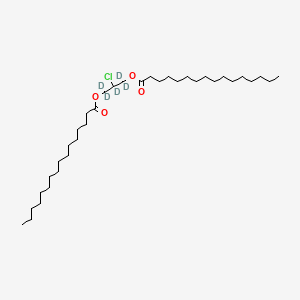
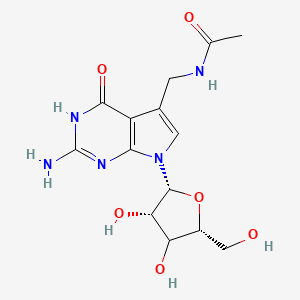
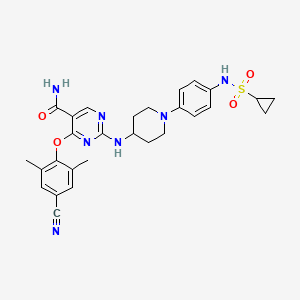
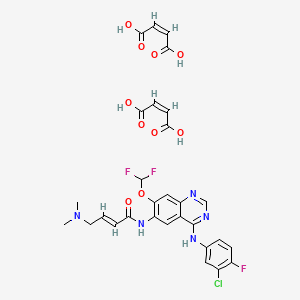
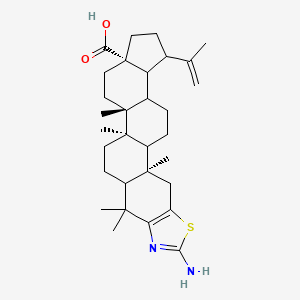
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)



![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
